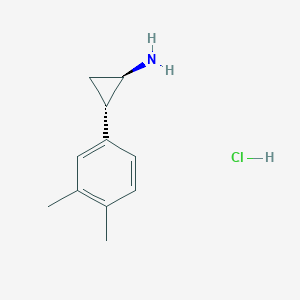
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and pharmacology. This compound is also known as DMPCA hydrochloride and is a cyclopropane derivative that has been synthesized through various methods.
Mecanismo De Acción
DMPCA hydrochloride acts as a selective serotonin reuptake inhibitor (SSRI) and a serotonin-norepinephrine reuptake inhibitor (SNRI). It inhibits the reuptake of serotonin and norepinephrine in the brain, leading to an increase in their levels. This results in the modulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
DMPCA hydrochloride has been found to modulate the levels of various neurotransmitters, including serotonin, norepinephrine, and dopamine. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPCA hydrochloride has several advantages for lab experiments, including its high potency and selectivity towards serotonin and norepinephrine reuptake. However, it also has limitations, including its potential side effects and the need for further research to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research on DMPCA hydrochloride, including its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to determine the optimal dosage and administration of DMPCA hydrochloride, as well as its long-term effects. Additionally, the development of novel analogs of DMPCA hydrochloride may lead to the discovery of new and more effective treatments for various neurological disorders.
Métodos De Síntesis
DMPCA hydrochloride can be synthesized through various methods, including the reaction of cyclopropanecarboxylic acid with 3,4-dimethylphenylmagnesium bromide, followed by the reduction of the resulting acid with lithium aluminum hydride. Another method involves the reaction of cyclopropanecarboxylic acid with 3,4-dimethylphenylmagnesium bromide, followed by the addition of hydrochloric acid to form DMPCA hydrochloride.
Aplicaciones Científicas De Investigación
DMPCA hydrochloride has been extensively studied for its potential applications in medicine and pharmacology. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. It has also been studied for its potential use in the treatment of neuropathic pain and attention-deficit/hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(1R,2S)-2-(3,4-dimethylphenyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-7-3-4-9(5-8(7)2)10-6-11(10)12;/h3-5,10-11H,6,12H2,1-2H3;1H/t10-,11+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOLVWUASWHXFT-VZXYPILPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2CC2N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[C@@H]2C[C@H]2N)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3,4-Dimethylphenyl)cyclopropan-1-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-(2-((6-nitrobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide](/img/structure/B2394111.png)


![5-(2-chloro-4-fluorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2394115.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2394120.png)




![2,3-Dihydrofuro[2,3-b]pyridine-4-carboxylic acid](/img/structure/B2394130.png)
![N-(furan-2-ylmethyl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2394132.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2394133.png)